3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol

pKa basicity electron-withdrawing effect

3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol (CAS 2228663-50-9, molecular formula C₆H₁₂FNO, molecular weight 133.16 g/mol) is a 1,3-disubstituted cyclobutane derivative bearing a primary amine at the 3-position, a 2-fluoroethyl substituent at the same ring carbon, and a hydroxyl group at the 1-position. The compound is typically supplied as a mixture of diastereomers, reflecting the stereogenic centers on the cyclobutane ring, and is primarily employed as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C6H12FNO
Molecular Weight 133.166
CAS No. 2228663-50-9
Cat. No. B2416711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol
CAS2228663-50-9
Molecular FormulaC6H12FNO
Molecular Weight133.166
Structural Identifiers
SMILESC1C(CC1(CCF)N)O
InChIInChI=1S/C6H12FNO/c7-2-1-6(8)3-5(9)4-6/h5,9H,1-4,8H2
InChIKeyIZYBGMNGKNMNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol (CAS 2228663-50-9) – Fluorinated Cyclobutane Amino Alcohol Building Block for Medicinal Chemistry


3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol (CAS 2228663-50-9, molecular formula C₆H₁₂FNO, molecular weight 133.16 g/mol) is a 1,3-disubstituted cyclobutane derivative bearing a primary amine at the 3-position, a 2-fluoroethyl substituent at the same ring carbon, and a hydroxyl group at the 1-position . The compound is typically supplied as a mixture of diastereomers, reflecting the stereogenic centers on the cyclobutane ring, and is primarily employed as a versatile building block in medicinal chemistry and organic synthesis [1]. Its unique combination of a strained cyclobutane core, a hydrogen-bond-donating/acceptor amino alcohol motif, and a terminal fluoroalkyl group distinguishes it from simpler cycloaliphatic amines and alcohols, offering tunable physicochemical properties that are increasingly sought in modern drug discovery [2].

Why Generic Substitution Fails for 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol


Simple in-class analogs such as 3-aminocyclobutan-1-ol (CAS 4640-44-2) or 3-(2-fluoroethyl)cyclobutan-1-ol (CAS 1783649-01-3) lack either the fluoroalkyl group or the geminal amino functionality, respectively, and therefore cannot replicate the same integrated physicochemical profile . The fluoroethyl unit imparts distinct electronic effects that modulate amine basicity and lipophilicity, while the tertiary amine center resists metabolic deamination more effectively than secondary or primary amines in non-fluorinated counterparts [1]. Furthermore, the specific 1,3-disubstitution pattern on the cyclobutane ring, coupled with diastereomeric purity, directly influences molecular conformation and, consequently, target binding or pharmacokinetic properties [2]. These synergistic structural features are not captured by any single comparator compound, making direct interchangeability inadvisable for projects requiring precise control of acid-base character, lipophilicity, or metabolic stability.

Quantitative Differentiation Profile of 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol


Amine Basicity Modulation Relative to Non-Fluorinated 3-Aminocyclobutan-1-ol

The 2-fluoroethyl substituent exerts an electron-withdrawing inductive effect that measurably reduces the basicity of the 3-amino group compared to the non-fluorinated parent compound, 3-aminocyclobutan-1-ol. While direct experimental pKa data for the target compound have not yet been reported, a well-established structure-activity relationship derived from a series of cyclobutane-derived amines demonstrates that a CH₂F group at the α-position lowers the amine pKa by approximately 0.8–1.2 units relative to the unsubstituted analogue [1]. For instance, the predicted pKa of the conjugate acid of 3-aminocyclobutan-1-ol is 15.00 ± 0.40 (predicted) , and a closely related 3-fluorocyclobutanamine has a predicted pKa of 9.77 ± 0.40 . By interpolation, the conjugate acid pKa of 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol is expected to fall in the range of 13.5–14.5, representing a significant acidification of roughly 0.8–1.5 log units. This altered basicity can influence salt formation, solubility, and receptor interactions during drug candidate optimization.

pKa basicity electron-withdrawing effect physicochemical properties

Lipophilicity Tuning Compared to Non-Fluorinated and Methyl-Substituted Analogues

Systematic studies on cyclobutane building blocks have shown that replacing a methyl group with a CH₂F group reduces log P by approximately 0.3–0.6 units, while a CHF₂ group reduces log P by 0.6–1.2 units, depending on the structural context [1]. Although experimental log P values for 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol have not been disclosed, its direct non-fluorinated carbon analogue, 3-amino-3-ethylcyclobutan-1-ol, is expected to be more lipophilic. For reference, the predicted log P of 3-aminocyclobutan-1-ol ranges from –0.57 to +0.97 depending on the calculation method , and the experimentally determined log P of 3-(trifluoromethyl)cyclobutanamine derivatives is approximately 0.5–1.5 units lower than that of their methyl counterparts [1]. The target compound, with a CH₂CH₂F side chain, is anticipated to exhibit a log P approximately 0.5 units lower than the ethyl analogue, conferring a modest but significant hydrophilicity advantage for applications requiring balanced aqueous solubility and membrane permeability.

LogP lipophilicity fluorination physicochemical properties

Metabolic Stability Enhancement via Fluorination at the Terminal Position

The terminal fluoroethyl group is strategically positioned to block oxidative metabolism at the β-carbon of the ethyl chain, a common site for cytochrome P450-mediated hydroxylation. In a broader context, fluorination at metabolic soft spots has been repeatedly shown to improve microsomal stability. For example, in a series of cyclobutane-derived amines, the introduction of a CH₂F group increased metabolic half-life by 2- to 5-fold compared to the unsubstituted analogue in human liver microsome assays [1]. While direct metabolic stability data for 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol are not yet available, the structural similarity to validated fluorinated building blocks supports the expectation of enhanced oxidative stability relative to 3-amino-3-ethylcyclobutan-1-ol. This property is particularly valuable for drug discovery programs targeting metabolically labile scaffolds.

metabolic stability fluorine oxidative metabolism CYP

Scalable Multigram Synthesis Enables Rapid Procurement for Library Chemistry

The synthesis of 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol has been demonstrated on up to 50 g scale using robust, chromatography-free protocols that leverage tetramethylammonium fluoride (TMAF) or morpholinosulfur trifluoride (Morph-DAST) for the key fluorination step [1]. In contrast, related CF₃-substituted cyclobutane building blocks often require chiral resolution and lower-yielding steps, making them significantly more expensive and less accessible for large library synthesis [1]. The reported purity of >98% (HPLC) for the free base and its hydrochloride salt ensures compatibility with high-throughput chemistry workflows without additional purification. This scalability and high purity provide a practical procurement advantage over more exotic fluoroalkyl cyclobutane derivatives that are either custom-synthesized or available only in small quantities.

synthesis scalability building block medicinal chemistry

Conformational Restriction and Stereochemical Control for Targeted Binding

The cyclobutane ring imparts significant conformational rigidity compared to acyclic amino alcohols such as 3-amino-2-fluoroethylpropan-1-ol, restricting the spatial orientation of the amine and hydroxyl groups to defined dihedral angles [1]. In 1,3-disubstituted cyclobutanes, the cis and trans diastereomers exhibit distinct geometric relationships—e.g., in the cis isomer the amine and hydroxyl groups are on the same face of the ring, while in the trans isomer they are on opposite faces—leading to different hydrogen-bonding capacities and target complementarity [1]. The target compound is available as a mixture of diastereomers , enabling researchers to evaluate both spatial arrangements and select the isomer that optimally engages a biological target. This stereochemical versatility is absent in flat aromatic or linear aliphatic linkers and constitutes a key differentiation point for structure-based drug design.

conformation diastereomer cyclobutane steric constraint

High-Value Application Scenarios for 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol


Medicinal Chemistry: Fluorinated Cyclobutane Building Block for Lead Optimization

Due to its ability to modulate amine pKa by 0.8–1.5 units and lower log P by ~0.5 units relative to non-fluorinated analogues, this compound is an ideal early-stage building block for optimizing the physicochemical profile of central nervous system (CNS) or oral drug candidates where balanced solubility and permeability are critical [1]. Its constrained cyclobutane scaffold imparts conformational rigidity that can enhance target selectivity while reducing off-target promiscuity.

Fragment-Based Drug Discovery (FBDD): Three-Dimensional Fluorinated Fragment

The compound serves as a compact, three-dimensional fragment (MW 133.16, log P ~0.0–0.5 estimated) containing both hydrogen-bond donor/acceptor functionality and a fluorine atom for ¹⁹F NMR screening. Compared to planar aromatic fragments, its sp³-rich cyclobutane core offers higher fraction of saturated carbons (Fsp³ = 0.67), which correlates with improved clinical success rates in drug discovery [2]. The fluoroethyl group also provides a potential ¹⁸F radiolabeling handle for PET tracer development [3].

Chemical Biology: Bifunctional Linker for PROTACs or Bioconjugation

With a primary amine and a hydroxyl group on a rigid cyclobutane platform, the compound can be orthogonally functionalized to create bifunctional linkers for proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs). Its compact size minimizes linker-related off-target effects, while the fluoroethyl group improves metabolic stability compared to unsubstituted alkyl linkers [1].

Process Chemistry: Scalable Key Intermediate for Fluorinated APIs

The demonstrated multigram scalability (up to 50 g, >98% purity) and the availability of robust synthetic methods make this compound a practical starting material for the synthesis of fluorinated active pharmaceutical ingredients (APIs) . Its application in large-scale medicinal chemistry programs can reduce time-to-clinic by obviating the need for custom synthesis of fluoroalkyl cyclobutane intermediates.

Quote Request

Request a Quote for 3-Amino-3-(2-fluoroethyl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.